N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Descripción
The core structure consists of a thienopyrimidinone scaffold modified with a sulfanylacetamide moiety. Key features include:
- Thieno[3,2-d]pyrimidin-4-one core: Provides a planar aromatic system for target binding.
- 3-(3-methylbutyl) substituent: Introduces steric bulk and lipophilicity.
- N-cyclohexyl group on acetamide: Enhances metabolic stability compared to smaller alkyl or aryl groups.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-13(2)8-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-6-4-3-5-7-14/h9,11,13-14H,3-8,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYKCYPNHQQRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide, with the CAS number 440329-75-9, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O2S2 |
| Molecular Weight | 393.56 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| Density | Not specified |
These properties are essential for understanding its behavior in biological systems and potential applications in drug formulation.
Anticancer Activity
Research indicates that N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide exhibits significant anticancer properties. In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating potent inhibition of cell proliferation. For instance, it showed an IC50 of 381 ng/mL against PC6 cells and 429 ng/mL against HCT116 cells .
The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4. This inhibition disrupts cell cycle progression, leading to reduced tumor growth. In vivo studies using nude mice confirmed its efficacy in tumor growth suppression, with a tumor growth inhibition rate of 54% for intravenous administration and 57% for oral administration .
Enzyme Inhibition
Besides its anticancer properties, the compound also acts as an enzyme inhibitor. It has been shown to inhibit specific kinases involved in cellular signaling pathways that regulate proliferation and survival of cancer cells. This multi-targeted approach enhances its therapeutic potential .
Toxicity and Side Effects
While the compound shows promise, there are concerns regarding its toxicity profile. The central nervous system (CNS) side effects observed during animal studies suggest a need for further optimization to reduce lipophilicity and associated CNS activity .
Study 1: Efficacy in Tumor Models
In a controlled study, N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide was administered to mice with established tumors. The results indicated significant tumor size reduction compared to controls, confirming its potential as an effective anticancer agent.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how modifications in the chemical structure affect biological activity. Variants of the compound were synthesized and tested for their potency against various cancer cell lines, revealing insights into how structural changes can enhance or diminish activity .
Comparación Con Compuestos Similares
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Pharmacokinetics: The N-cyclohexyl group in the target compound may confer greater metabolic stability compared to N-(4-butylphenyl) (CAS 1040632-67-4) or N-naphthalen-1-yl (CAS 686772-23-6), as bulkier groups often resist oxidative degradation .
Binding Affinity and Selectivity :
- Aromatic substituents (e.g., 7-phenyl in CAS 1040632-67-4) enhance interactions with hydrophobic kinase pockets but may reduce selectivity .
- The 2-methoxyphenyl group in CAS 686772-23-6 could enable hydrogen bonding with target residues, a feature absent in the target compound .
Half-Life Optimization: Earlier analogs like PI-103 (a morpholine-substituted thienopyrimidine) suffered from short half-lives (<10 min) due to rapid metabolism . The target compound’s cyclohexyl group may address this limitation by slowing hepatic clearance .
Research Implications and Limitations
- Gaps in Data : While the provided evidence lacks direct pharmacological data for the target compound, structural parallels suggest it may outperform predecessors in stability and bioavailability.
- Future Directions : Comparative studies measuring IC50 values against PI3K/mTOR or other kinases are needed to validate efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
